"1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol molecular structure and weight"
"1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol molecular structure and weight"
Classification: Heterocyclic Building Block / Dopamine
Executive Summary
This technical guide characterizes 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , a specialized N-aryl imidazole derivative. While often cataloged as a "thiol," this compound exists predominantly as a thione (1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) in both solid state and solution.
This scaffold is chemically significant due to its 1,3-N,S-donor set , making it a privileged pharmacophore for coordinating with metalloenzymes, specifically copper-dependent oxidases like Dopamine
Physicochemical Characterization
Identity & Constants
The following data represents the calculated physicochemical profile based on the standard isotope abundance.
| Parameter | Value |
| IUPAC Name | 1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione |
| CAS Registry Number | Analogous to 17452-16-3 (2,3-isomer) |
| Molecular Formula | |
| Molecular Weight | 204.29 g/mol |
| Exact Mass | 204.0721 g/mol |
| CLogP (Predicted) | ~2.3 - 2.5 (Lipophilic) |
| H-Bond Donors | 1 (Thione NH) |
| H-Bond Acceptors | 1 (Sulfur) |
Tautomeric Equilibrium (Critical Mechanism)
A common error in database annotation is classifying this molecule purely as a thiol. Chemical integrity requires acknowledging the thione-thiol tautomerism .
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Thione Form (Major): The proton resides on the N3 nitrogen. This form is thermodynamically favored due to the strong C=S bond and the preservation of amide-like resonance stability.
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Thiol Form (Minor): The proton resides on the sulfur (-SH). This form is generally transient unless trapped by S-alkylation.
Implication: In biological assays, the thione is the active species responsible for metal chelation, not the thiol.
Figure 1: Tautomeric equilibrium favoring the thione species in neutral solution.
Synthetic Methodology
Objective: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol via the Marckwald-type cyclization.
Retrosynthetic Logic
The most robust route involves the construction of the imidazole ring onto the aniline nitrogen. Direct arylation of imidazole-2-thiol is often low-yielding due to sulfur poisoning of transition metal catalysts. Therefore, we utilize 2,5-dimethylaniline as the starting material.
Protocol: Acetal Cyclization Route
Reagents: 2,5-dimethylaniline, Aminoacetaldehyde diethyl acetal, Potassium thiocyanate (KSCN), HCl.
Step-by-Step Workflow:
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Reductive Amination / Condensation:
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React 2,5-dimethylaniline with bromoacetaldehyde diethyl acetal (or aminoacetaldehyde diethyl acetal under reductive conditions) to form the secondary amine intermediate: N-(2,2-diethoxyethyl)-2,5-dimethylaniline.
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Note: Ensure anhydrous conditions to prevent premature acetal hydrolysis.
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Thiourea Formation:
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Treat the secondary amine with benzoyl isothiocyanate followed by hydrolysis, or directly with acidic KSCN (Potassium Thiocyanate) to generate the N,N-disubstituted thiourea intermediate.
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Acid-Catalyzed Cyclization (The "Marckwald" Step):
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Reflux the thiourea acetal in dilute HCl/EtOH .
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Mechanism:[1] The acid hydrolyzes the diethyl acetal to an aldehyde. The thiourea nitrogen then attacks the aldehyde carbonyl, closing the ring. Elimination of water yields the imidazole-2-thione.
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Purification:
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The product precipitates upon cooling or neutralization. Recrystallize from Ethanol/Water.
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Process Visualization
Figure 2: Synthetic pathway via acetal-thiourea cyclization.[1]
Structural Biology & Pharmacophore Analysis
Dopamine -Hydroxylase (D H) Inhibition
The 1-aryl-imidazole-2-thione class is historically validated as D
-
Mechanism: The enzyme contains active-site Copper (
) atoms. The sulfur atom of the thione (acting as a soft Lewis base) and the unprotonated Nitrogen (N3) form a bidentate or monodentate coordination complex with the Copper. -
Effect: This chelation locks the enzyme's redox cofactor, preventing the hydroxylation of dopamine.
Steric Impact of 2,5-Dimethyl Substitution
The specific substitution pattern of the phenyl ring is critical for selectivity:
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Ortho-Methyl (C2): Forces the phenyl ring to twist out of coplanarity with the imidazole ring (dihedral angle
60-90°). This "twist" creates a specific 3D volume that may fit into hydrophobic pockets of the enzyme that flatter analogs (like phenyl-imidazole) cannot access. -
Meta-Methyl (C5): Increases overall lipophilicity (
), enhancing blood-brain barrier (BBB) penetration, which is vital for CNS-active drugs targeting adrenergic pathways.
Analytical Validation Protocols
To validate the synthesized compound, the following spectral signatures must be observed.
Proton NMR ( -NMR)
Solvent: DMSO-d6
- 2.1 - 2.3 ppm (s, 6H): Two distinct singlets for the methyl groups on the phenyl ring.
- 6.9 - 7.2 ppm (m, 3H): Aromatic protons of the phenyl ring.
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7.0 & 7.3 ppm (d, 2H): Imidazole ring protons (C4-H and C5-H). These often appear as doublets (
). - 12.0 - 12.5 ppm (br s, 1H): The N-H proton of the thione. Note: If this peak is absent and an S-H peak appears at 3-4 ppm, the compound has oxidized or is in the thiol form (rare in DMSO).
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (
) -
Target Ion:
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Expected m/z: 205.08
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Fragmentation: Look for loss of the SH radical or cleavage of the N-aryl bond.
References
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PubChem Compound Summary. (2024). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (Analogous Structure). National Center for Biotechnology Information. Link
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Ross, S. T., et al. (1987). Inhibitors of dopamine beta-hydroxylase.[2][3][4] 3. Some 1-(pyridylmethyl)imidazole-2-thiones. Journal of Medicinal Chemistry.[5][6] (Demonstrates the DBH inhibitory mechanism of the imidazole-2-thione scaffold). Link
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Kruse, L. I., et al. (1986). Multisubstrate inhibitors of dopamine beta-hydroxylase.[2][4] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione.[2] Journal of Medicinal Chemistry.[5][6] Link
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Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides.[7] Acta Chemica Scandinavica.[7] (Foundational physical chemistry on the thione dominance). Link
Sources
- 1. Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of dopamine beta-hydroxylase. 3. Some 1-(pyridylmethyl)imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multisubstrate inhibitors of dopamine beta-hydroxylase. 2. Structure-activity relationships at the phenethylamine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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